1-Amino-3-(piperazin-1-yl)propan-2-ol

Description

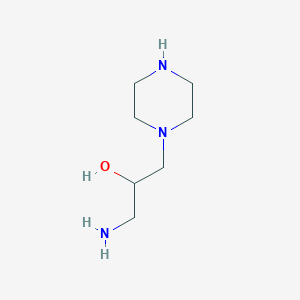

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O/c8-5-7(11)6-10-3-1-9-2-4-10/h7,9,11H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYRHIIHNUBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperazine Propanolamine Core: a Privileged Scaffold in Organic Chemistry

The foundational structure of 1-Amino-3-(piperazin-1-yl)propan-2-ol combines two crucial pharmacophores: a piperazine (B1678402) ring and a propanolamine (B44665) linker. This combination results in a versatile molecular framework with favorable physicochemical properties, often referred to as a "privileged scaffold" in medicinal chemistry.

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a common feature in a multitude of approved drugs. mdpi.com Its presence can significantly influence a molecule's aqueous solubility, lipophilicity, and basicity, all of which are critical parameters for pharmacokinetic profiles. The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the introduction of various substituents to modulate biological activity and target selectivity.

The propanolamine linker, characterized by a three-carbon chain with an amino group and a hydroxyl group, is another key component found in many biologically active compounds. The hydroxyl and amino groups can participate in hydrogen bonding, a crucial interaction for binding to biological targets such as enzymes and receptors. The stereochemistry of the hydroxyl group on the propanolamine backbone can also play a vital role in determining the compound's biological activity.

The amalgamation of these two motifs in the piperazine-propanolamine core creates a molecule with a unique three-dimensional structure and a distribution of functional groups that is conducive to interacting with a variety of biological targets.

Below is a table summarizing the key properties of the constituent parts of the core structure:

| Component | Key Features | Significance in Drug Discovery |

| Piperazine | Six-membered heterocyclic amine | Improves solubility, modulates lipophilicity, provides points for chemical modification. |

| Propanolamine | Contains hydroxyl and amino groups | Facilitates hydrogen bonding with biological targets, allows for stereochemical variations. |

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation of 1 Amino 3 Piperazin 1 Yl Propan 2 Ol Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 1-Amino-3-(piperazin-1-yl)propan-2-ol, the spectrum is expected to show distinct signals for the protons of the propanolamine (B44665) backbone and the piperazine (B1678402) ring.

The propanolamine moiety would feature signals for the aminomethyl (-CH₂-NH₂), the hydroxyl-methine (-CH-OH), and the adjacent methylene (B1212753) group (-CH₂-N). The protons on the piperazine ring typically appear as a set of complex or sometimes broad signals due to the conformational flexibility of the ring (chair-boat interconversion). The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), which generally cause a downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is predictive and not experimentally verified)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(OH)- | ~3.8 - 4.0 | Multiplet | |

| -CH₂-N(piperazine) | ~2.4 - 2.6 | Multiplet | |

| -CH₂-NH₂ | ~2.7 - 2.9 | Multiplet | |

| Piperazine ring (-CH₂-) | ~2.4 - 2.9 | Broad Multiplet | |

| -NH₂ and -OH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in a unique electronic environment.

The carbon attached to the hydroxyl group (-CH-OH) would appear in the downfield region characteristic of alcohol carbons. The carbons of the piperazine ring typically resonate in the range of 40-60 ppm. The chemical shifts of the propanolamine backbone carbons are influenced by their proximity to the nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This data is predictive and not experimentally verified)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(OH)- | ~65 - 70 |

| -CH₂-N(piperazine) | ~60 - 65 |

| -CH₂-NH₂ | ~45 - 50 |

| Piperazine ring (-CH₂-) | ~45 - 55 |

For compounds that are solids, specialized NMR techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can be employed. This technique allows for the acquisition of high-resolution spectra of solid samples, providing information about the molecular structure in the solid state, which can sometimes differ from the solution state due to crystal packing effects.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, ESI typically results in the formation of the protonated molecule, [M+H]⁺. For this compound (molecular formula C₇H₁₇N₃O), the expected mass of the [M+H]⁺ ion would be approximately 160.14 m/z. The observation of this ion is a key indicator of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of the [M+H]⁺ ion for C₇H₁₇N₃O can be calculated and compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This data is predictive and not experimentally verified)

| Analysis | Parameter | Predicted Value |

| Molecular Formula | - | C₇H₁₇N₃O |

| Molecular Weight | - | 159.23 g/mol |

| ESI-MS | [M+H]⁺ | 160.14 m/z |

| HRMS | Exact Mass of [M+H]⁺ | 160.14499 |

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated, revealing the vibrational modes of its chemical bonds. In the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the primary amine, the secondary amine within the piperazine ring, the hydroxyl group, and the aliphatic carbon skeleton.

The IR spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed analysis of these bands provides conclusive evidence for the compound's molecular structure.

A broad and intense absorption band is typically observed in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.publibretexts.org

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear in the 3300-3500 cm⁻¹ range. pressbooks.publibretexts.org Primary amines are distinguished by the presence of two bands in this region: one for the asymmetric stretching mode and another for the symmetric stretching mode. pressbooks.publibretexts.org The N-H stretching of the secondary amine within the piperazine ring also contributes to absorption in this region, generally as a single, less intense peak compared to the O-H band.

The C-H stretching vibrations of the aliphatic propane (B168953) and piperazine ring carbons are observed in the 2850-3000 cm⁻¹ region. These are typically sharp, medium-to-strong intensity peaks.

Further confirmation of the amine and hydroxyl groups is found in the fingerprint region of the spectrum. The N-H bending vibration of the primary amine usually appears as a medium to strong band around 1590-1650 cm⁻¹. The C-N stretching vibrations for both the primary and secondary amines give rise to absorptions in the 1020-1250 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is typically found between 1000 and 1260 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound, based on the typical frequency ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400-3650 | Strong, Broad |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | ~3350-3500 | Medium |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | ~3250-3400 | Medium |

| Secondary Amine (-NH-) | N-H Stretch | 3300-3500 | Medium, Sharper than O-H |

| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium to Strong |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 | Medium to Strong |

| Aliphatic C-H | C-H Bend (Scissoring) | 1450-1470 | Medium |

| Carbon-Nitrogen (C-N) | C-N Stretch | 1020-1250 | Medium |

| Carbon-Oxygen (C-O) | C-O Stretch | 1000-1260 | Medium to Strong |

This detailed analysis of the infrared spectrum, through the identification of these characteristic absorption bands, provides a robust method for the structural confirmation of this compound.

Mechanistic Investigations into Reactions Involving the 1 Amino 3 Piperazin 1 Yl Propan 2 Ol Moiety

Elucidation of Reaction Pathways and Transition States

The synthesis of 1-amino-3-(piperazin-1-yl)propan-2-ol typically proceeds through the ring-opening of a suitable three-membered epoxide ring, such as glycidol (B123203) or a derivative, by piperazine (B1678402). This reaction can follow different pathways depending on the reaction conditions, particularly the presence or absence of a catalyst.

In the absence of a catalyst, the reaction is generally considered to be a direct nucleophilic substitution (SN2) type reaction. The nitrogen atom of the piperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The reaction pathway involves a single transition state where the C-N bond is forming concurrently with the C-O bond of the epoxide ring breaking. The transition state is characterized by a trigonal bipyramidal geometry at the carbon atom being attacked. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide.

Under acidic conditions, the reaction mechanism is altered. The epoxide oxygen is first protonated by the acid, forming a more reactive electrophile. This protonation weakens the C-O bonds and imparts a partial positive charge on the carbon atoms. The subsequent nucleophilic attack by piperazine is facilitated. In such cases, the transition state is described as a "loose" SN2 transition state, exhibiting some SN1 character. youtube.com This means that the C-O bond is significantly broken in the transition state, leading to a more developed positive charge on the carbon atom. Consequently, the regioselectivity of the reaction can be influenced by electronic factors, with the nucleophile potentially attacking the more substituted carbon if it can better stabilize the partial positive charge. youtube.com

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these reaction pathways and the geometries of the transition states for analogous systems. researchgate.net These studies can provide insights into the activation energies of different pathways, thus predicting the most likely mechanism and the factors that influence it. mdpi.com

Role of Specific Catalysts and Additives in Reaction Mechanisms

The efficiency and selectivity of the epoxide ring-opening reaction can be significantly enhanced by the use of catalysts. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack.

One notable catalyst is aluminum triflate (Al(OTf)3), which has been shown to be effective in mediating the ring-opening of epoxides with piperazine to form β-amino alcohols. nih.gov The mechanism of Lewis acid catalysis involves the coordination of the Lewis acidic metal center to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by the piperazine. youtube.com This catalytic activation lowers the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher yields.

Other transition metal-based Lewis acids, such as those derived from tin, cobalt, nickel, and manganese, have also been utilized to catalyze the ring-opening of epoxides by amines under solvent-free conditions. researchgate.net The choice of catalyst can influence not only the reaction rate but also the regioselectivity of the amine addition. For instance, some catalysts may favor the formation of one regioisomer over the other due to the specific nature of the catalyst-epoxide complex formed.

The general mechanism for a Lewis acid (LA) catalyzed reaction can be summarized as follows:

Activation: The Lewis acid coordinates to the epoxide oxygen.

Nucleophilic Attack: The piperazine nitrogen attacks one of the activated epoxide carbons.

Ring-Opening: The C-O bond breaks, and the ring opens.

Protonolysis/Work-up: Subsequent work-up releases the product and regenerates the catalyst.

The table below summarizes the role of different catalytic conditions on the epoxide ring-opening reaction.

| Catalyst/Condition | Role in Mechanism | Expected Outcome |

| None (Thermal) | Direct SN2 attack of piperazine | Moderate yields, requires higher temperatures. |

| Brønsted Acid | Protonation of epoxide oxygen, activation | Faster reaction rates, potential for altered regioselectivity. |

| Lewis Acid (e.g., Al(OTf)3) | Coordination to epoxide oxygen, strong activation | High yields, milder reaction conditions, catalyst-dependent regioselectivity. nih.gov |

Investigation of Intermediate Formation and Reactivity

In the context of the direct SN2-type reaction, the formation of a distinct, stable intermediate is not typically observed. The reaction proceeds through a transient transition state. However, we can consider the initial adduct formed after the nucleophilic attack and before any proton transfer as a transient intermediate species. This intermediate would be a zwitterion, with a positive charge on the piperazine nitrogen and a negative charge on the oxygen atom. This zwitterionic species is highly reactive and rapidly undergoes proton transfer, either from a solvent molecule or during aqueous work-up, to yield the final neutral amino alcohol product.

While direct spectroscopic evidence for intermediates in the synthesis of this compound is not extensively reported in the literature, mechanistic studies on similar amine-epoxide reactions provide a strong basis for their transient existence.

Mechanisms of Epoxide Ring-Opening and Amine Addition Reactions

The core mechanistic event in the formation of this compound is the nucleophilic ring-opening of an epoxide by the secondary amine of the piperazine ring. This reaction is a classic example of an amine addition to an epoxide.

Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. mdpi.com This is a hallmark of the SN2 mechanism. If the starting epoxide is chiral, the stereochemistry of the resulting product is directly controlled by this inversion. For example, the reaction of (R)-glycidol with piperazine will lead to the formation of (S)-1-amino-3-(piperazin-1-yl)propan-2-ol.

Regioselectivity: In the case of an unsymmetrical epoxide like glycidol, two regioisomers can potentially be formed. The nucleophilic attack can occur at either the terminal (C3) or the internal (C2) carbon of the epoxide ring.

Under neutral or basic conditions: The reaction is primarily governed by steric factors. The piperazine, being a relatively bulky nucleophile, will preferentially attack the less sterically hindered terminal carbon atom. This leads to the formation of the desired this compound as the major product. masterorganicchemistry.com

Under acidic or Lewis acidic conditions: Electronic factors can play a more significant role. The protonated or Lewis acid-activated epoxide may develop more positive charge on the more substituted carbon atom. However, for a primary epoxide like glycidol, the steric hindrance at the internal carbon is still a major factor, and the attack at the terminal carbon is generally favored.

The general mechanism for the regioselective ring-opening of an epoxide with piperazine is depicted below:

Nucleophilic Attack: A nitrogen atom of the piperazine ring attacks the less hindered carbon of the epoxide.

Ring Opening: The C-O bond of the epoxide breaks, resulting in an alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent or during work-up to give the final alcohol product.

The table below outlines the key features of the epoxide ring-opening mechanism.

| Feature | Description |

| Reaction Type | Nucleophilic substitution (SN2-like) |

| Nucleophile | Piperazine (specifically, one of its nitrogen atoms) |

| Electrophile | Carbon atoms of the epoxide ring |

| Stereochemistry | Inversion of configuration at the site of attack |

| Regioselectivity | Generally proceeds via attack at the less sterically hindered carbon |

Computational and Theoretical Chemistry Studies on 1 Amino 3 Piperazin 1 Yl Propan 2 Ol and Analogues

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques used to represent and predict the three-dimensional structure and dynamic behavior of molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. While specific docking studies for 1-Amino-3-(piperazin-1-yl)propan-2-ol are not extensively detailed in public literature, research on analogous arylpiperazine derivatives provides significant insights into their potential interactions with biological targets.

For instance, studies on novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which share the core piperazine-propanol structure, have been conducted to evaluate their affinity for serotonin (B10506) receptors like 5-HT1A. mdpi.com Docking simulations of these analogues revealed key electrostatic interactions. A common feature observed was the formation of a hydrogen bond between the protonated nitrogen atom of the piperazine (B1678402) ring and the aspartic acid residue (D116) within the receptor's binding site. mdpi.com

Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been evaluated in silico for their affinity towards Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancer cells. nih.gov These computational studies help identify potential therapeutic targets and guide the synthesis of more effective analogues. nih.gov

Table 1: Summary of Molecular Docking Findings for Piperazine Analogues

| Compound Class | Target Receptor | Key Interacting Residue | Type of Interaction |

|---|---|---|---|

| Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-ones | 5-HT1A Serotonin Receptor | Aspartic Acid (D116) | Hydrogen Bonding, Electrostatic |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement of atoms that has the lowest potential energy, representing the most stable conformation.

Computational methods like Density Functional Theory (DFT) are used to perform these analyses. The process involves calculating the potential energy surface of the molecule to identify all stable conformations (minima) and the energy barriers for interconversion between them. researchgate.net Identifying the global minimum energy conformation is critical, as this structure is the most likely to be biologically active and is used as the starting point for molecular docking studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and intrinsic reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (its electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net For piperazine derivatives, the HOMO is often located on the electron-rich piperazine ring, indicating this is a likely site of electron donation in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Piperazine Analogue

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.5 eV | Region of electron donation |

| LUMO | -1.3 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.2 eV | Indicates high chemical stability |

Note: Values are illustrative and based on typical calculations for related structures. researchgate.net

A Molecular Electrostatic Potential (MEP) surface map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how molecules will interact with each other and to identify sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show negative potential around the nitrogen atoms of the piperazine ring, the primary amine, and the oxygen of the hydroxyl group. Positive potential would be concentrated around the hydrogen atoms of the amine and hydroxyl groups.

In Silico Prediction of Chemical Behavior (e.g., degradation pathways)

In silico tools can predict the likely degradation products of a chemical compound under various conditions, which is crucial for assessing its stability. Software applications like Zeneth use a knowledge base of established chemical reactions to predict degradation pathways. researchgate.net

The structure of this compound contains both a piperazine moiety and a 3-amino-1-propanol side chain. Therefore, its degradation is likely to involve pathways known for both these structural components.

Studies on the degradation of piperazine (PZ) and related amines under oxidative and thermal stress have identified several common degradation products. nih.gov For the piperazine ring, degradation can involve ring-opening or oxidation, leading to products like ethylenediamine (EDA) and piperazinone. nih.gov The amino-propanol portion can undergo oxidation or react with other species. For example, studies on 3-amino-1-propanol have shown the formation of ammonia (B1221849), formamides, and ureas under stress conditions. nih.gov

Based on these analogue studies, potential degradation products for this compound could include:

Oxidation products: N-oxides, aldehydes from the oxidation of the primary amine, and piperazinone.

Ring-opening products: Derivatives of ethylenediamine.

Fragmentation products: Formic acid, ammonia, and smaller amines resulting from the cleavage of C-N and C-C bonds. nih.govnih.gov

Table 3: Predicted Degradation Products of this compound Based on Analogues

| Precursor Moiety | Degradation Condition | Potential Product |

|---|---|---|

| Piperazine Ring | Oxidative Stress | Piperazinone, N-Formylpiperazine |

| Piperazine Ring | Thermal/Oxidative | Ethylenediamine (EDA) |

| Amino-propanol Chain | Oxidative Stress | N-(3-hydroxypropyl)-formamide |

Computational Chemistry Descriptors (e.g., TPSA, LogP, H_Acceptors, H_Donors, Rotatable_Bonds) in Research Contexts

Computational chemistry descriptors are essential tools in modern drug discovery and medicinal chemistry, providing quantitative insights into the physicochemical properties of molecules. These descriptors help predict a compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding the design and optimization of new drug candidates. For this compound and its analogues, these descriptors are crucial for assessing their potential as therapeutic agents.

Detailed analysis of a closely related analogue, 3-(Piperazin-1-yl)propan-1-ol, offers valuable insights into the likely computational properties of this compound. The structural similarity between these compounds—differing only in the position of the hydroxyl group on the propane (B168953) backbone—suggests that their key physicochemical descriptors will be very similar.

Key Computational Chemistry Descriptors:

Topological Polar Surface Area (TPSA): This descriptor is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a critical parameter for predicting drug absorption, including intestinal absorption and blood-brain barrier penetration. For 3-(Piperazin-1-yl)propan-1-ol, the calculated TPSA is 35.50 Ų. lookchem.com This value suggests a moderate degree of polarity, which is often desirable for achieving a balance between solubility and membrane permeability.

LogP: The logarithm of the partition coefficient between octanol and water (LogP) is a well-established measure of a molecule's lipophilicity or hydrophobicity. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The reported LogP value for 3-(Piperazin-1-yl)propan-1-ol is -0.45930, with a predicted XLogP3 of -0.7. lookchem.com These negative values indicate that the compound is more soluble in water than in lipids, a characteristic feature of molecules with multiple polar functional groups.

Hydrogen Bond Acceptors and Donors: The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets and its solubility in aqueous environments.

Hydrogen Bond Acceptors: These are electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons that can accept a hydrogen atom in a hydrogen bond. For 3-(Piperazin-1-yl)propan-1-ol, there are 3 hydrogen bond acceptors. lookchem.com

Hydrogen Bond Donors: These are hydrogen atoms bonded to electronegative atoms. The 3-(Piperazin-1-yl)propan-1-ol molecule has 2 hydrogen bond donors. lookchem.com The presence of both acceptor and donor sites underscores the compound's potential for strong interactions with biological macromolecules.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target protein but may also lead to a decrease in bioavailability. There are 3 rotatable bonds in the structure of 3-(Piperazin-1-yl)propan-1-ol. lookchem.com This relatively low number suggests a degree of conformational constraint, which can be advantageous in drug design.

The following table summarizes the computational chemistry descriptors for the analogue 3-(Piperazin-1-yl)propan-1-ol, which are expected to be highly representative of this compound.

| Computational Descriptor | Value for 3-(Piperazin-1-yl)propan-1-ol |

| TPSA (Ų) | 35.50 lookchem.com |

| LogP | -0.45930 lookchem.com |

| Hydrogen Bond Acceptors | 3 lookchem.com |

| Hydrogen Bond Donors | 2 lookchem.com |

| Rotatable Bonds | 3 lookchem.com |

These computational descriptors, derived from a closely related analogue, provide a solid foundation for understanding the drug-like properties of this compound. They collectively suggest a molecule with good aqueous solubility, moderate polarity, and a defined conformational profile, all of which are important considerations in the early stages of drug development.

Synthetic Diversification and Structural Elaboration of 1 Amino 3 Piperazin 1 Yl Propan 2 Ol Derivatives

Substitution Patterns and Regioselectivity on the Piperazine (B1678402) Ring

The piperazine ring of 1-amino-3-(piperazin-1-yl)propan-2-ol presents two nitrogen atoms available for substitution, allowing for the introduction of a wide array of functional groups. The regioselectivity of these substitutions is a key aspect of the synthetic diversification of this scaffold.

Typically, the secondary amine of the piperazine ring is the primary site of reaction. N-alkylation and N-arylation are common modifications. For instance, a variety of arylpiperazine derivatives can be synthesized through nucleophilic substitution reactions. In the synthesis of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, the piperazine nitrogen is substituted with various phenyl groups.

The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. For example, in the synthesis of N,N'-disubstituted piperazines, the reaction can be directed to achieve either mono- or di-substitution. Nickel-catalyzed cross-coupling reactions have been shown to be effective for the selective N-arylation or N,N'-diarylation of piperazine. A Ni(0)/2,2'-bipyridine catalyst system allows for the selective mono-arylation of piperazine with aryl chlorides, enabling the synthesis of N-arylpiperazines with stoichiometric control. This method can also be extended to produce unsymmetrical 1,4-diaryl piperazines through sequential arylation.

Furthermore, radical cyclizations mediated by Mn(OAc)₃ have been employed to create piperazine-substituted dihydrofuran derivatives. In these reactions, the substitution pattern on the piperazine ring can influence the regioselectivity of the cyclization, with the reaction favoring the more stable radical intermediates.

Modifications at the Amino and Hydroxyl Functions of the Propanol (B110389) Moiety

The propanol backbone of this compound contains both a primary amino group and a secondary hydroxyl group, both of which are amenable to a variety of chemical transformations. These modifications can significantly impact the physicochemical properties and biological activity of the resulting derivatives.

The hydroxyl group can undergo esterification to form esters or react with isocyanates to produce carbamates. The formation of carbamates is a particularly noteworthy modification. For example, piperazine carbamates have been synthesized and investigated for their potential as modulators of certain enzymes. The synthesis of these carbamates can be achieved through the reaction of the amino alcohol with carbon dioxide and an alkyl halide in the presence of a base.

The amino group, being a primary amine, can be selectively acylated or alkylated. O-selective acylation of amino alcohols can be achieved under specific conditions, allowing for the protection or functionalization of the hydroxyl group while leaving the amino group intact. Conversely, N-selective arylation of β-amino alcohols can be accomplished using copper-catalyzed cross-coupling reactions, providing a route to N-aryl derivatives. The choice of ligand in these copper-catalyzed reactions is crucial for achieving high selectivity.

These modifications allow for the introduction of a wide range of functional groups, which can serve as pharmacophoric elements or modulate the pharmacokinetic properties of the parent molecule.

Hybridization with Other Heterocyclic and Aromatic Systems (e.g., oxadiazole, triazole, carbazole (B46965), phenoxy, indolyl)

A powerful strategy for the development of novel therapeutic agents is the hybridization of the this compound scaffold with other biologically active heterocyclic and aromatic systems. This approach aims to combine the pharmacophoric features of different molecular entities to create hybrid compounds with enhanced or novel activities.

Oxadiazole and Triazole Hybrids: Derivatives of 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole have been successfully integrated with the piperazine-propanol framework. For example, novel heterocyclic derivatives of 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol have been synthesized. rsc.orgnih.gov The synthesis of these hybrids often involves a multi-step sequence, starting with the construction of the oxadiazole ring, followed by its linkage to a phenoxy-propanol moiety and subsequent introduction of the piperazine group. rsc.org Similarly, piperazine-1,2,3-triazole hybrids have been developed, where the triazole ring is formed via a Huisgen copper-catalyzed cycloaddition reaction.

Carbazole Hybrids: Carbazole derivatives decorated with a 3-(piperazin-1-yl)propan-2-ol moiety have been synthesized and evaluated for their biological activities. mdpi.com The synthetic route typically involves the reaction of 9H-carbazole with epibromohydrin (B142927), followed by ring-opening with a protected piperazine and subsequent deprotection and nucleophilic substitution to obtain the final target compounds. mdpi.com

Phenoxy and Indolyl Hybrids: The incorporation of a phenoxy group is a common modification, leading to compounds such as 1-phenoxy-3-(piperazin-1-yl)propan-2-ol and its derivatives. nih.gov These are often synthesized through the reaction of a substituted phenol (B47542) with an epoxide, followed by the introduction of the piperazine ring. Indole-based derivatives have also been explored, where the piperazine nitrogen is linked to an indole (B1671886) moiety, often through a carbonyl group, to form 1-[(indol-3-yl)carbonyl]piperazine derivatives.

These hybridization strategies have proven to be highly effective in generating a diverse library of compounds with a broad range of biological activities.

Structure-Reactivity Relationships in Novel Derivatives

The structural modifications made to the this compound scaffold have a profound impact on the reactivity and biological activity of the resulting derivatives. Understanding these structure-activity relationships (SAR) is essential for the rational design of new and improved therapeutic agents.

In a series of carbazole derivatives decorated with 3-(piperazin-1-yl)propan-2-ol, the nature and position of substituents on the carbazole ring were found to significantly influence their antibacterial activity. mdpi.com For instance, certain substitutions led to compounds with potent activity against specific bacterial strains, highlighting the importance of the electronic and steric properties of the substituents. mdpi.com

Similarly, for phenoxy-3-piperazin-1-yl-propan-2-ol derivatives evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, docking studies revealed that the ability to form a hydrogen bond with a specific amino acid residue (Arg221) in the active site was crucial for inhibitory activity. nih.gov This suggests that the spatial arrangement of the phenoxy and piperazine moieties, as well as the presence of hydrogen bond donors and acceptors, are key determinants of their biological function.

Molecular modeling studies on 1-aryl-3-[4-arylpiperazin-1-yl]-1-propane derivatives have helped to elucidate the pharmacophoric elements required for high-affinity binding to the serotonin (B10506) transporter and 5-HT(1A) receptors. These studies have indicated that features such as hydrogen-bonding capability can discriminate between agonist, partial agonist, or antagonist activity at these receptors.

The SAR studies of these diverse derivatives underscore the importance of a multi-pronged approach, combining synthetic chemistry, biological evaluation, and computational modeling, to fully explore the therapeutic potential of the this compound scaffold.

Interactive Data Table of Synthesized Derivatives

Below is a summary of some of the synthesized derivatives and their reported activities.

| Compound Class | Heterocyclic/Aromatic System | Key Synthetic Step | Reported Biological Activity |

| Carbazole Derivative | Carbazole | Nucleophilic substitution | Antibacterial mdpi.com |

| Oxadiazole Derivative | 1,3,4-Oxadiazole | Cyclization of a hydrazide | Not specified rsc.orgnih.gov |

| Triazole Derivative | 1,2,3-Triazole | Huisgen cycloaddition | Anticancer |

| Phenoxy Derivative | Phenoxy | Williamson ether synthesis | PTP1B inhibition nih.gov |

| Indolyl Derivative | Indole | Amide coupling | CB1 receptor agonism |

Applications As Synthetic Precursors and Advanced Building Blocks in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The distinct reactivity of the amino and hydroxyl groups on the propanolamine (B44665) backbone, coupled with the nucleophilic nature of the piperazine (B1678402) ring, enables sequential and regioselective reactions. This control is fundamental to its use in the multi-step synthesis of elaborate organic molecules.

A notable application is in the synthesis of carbazole (B46965) derivatives. arabjchem.org Researchers have successfully fabricated a series of novel 3-(piperazin-1-yl)propan-2-ol decorated carbazole molecules. The synthesis involves a facile route where 9H-carbazole is first reacted with epibromohydrin (B142927). The resulting intermediate undergoes ring-opening with 1-boc-piperazine, followed by deprotection to yield a piperazine-functionalized carbazole core. This core is then further derivatized, demonstrating the utility of the propanolamine-piperazine moiety as a key component for building complex bioactive agents. arabjchem.org

Another significant example is the creation of complex 1,3,4-oxadiazole (B1194373) derivatives. nih.gov In these syntheses, the 1-amino-3-(piperazin-1-yl)propan-2-ol structure is often formed in the final steps. For instance, a precursor molecule, 5-((4-Arylpiperazin-1-yl)methyl)-3-(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole, is treated with various amines to open the epoxide ring. This reaction yields the target 1-amino-3-phenoxy-propan-2-ol moiety attached to the complex heterocyclic system, showcasing the propanolamine structure as a crucial pharmacophore component. nih.gov The yields for such epoxy ring-opening reactions are generally good, as highlighted in the table below. nih.gov

Table 1: Synthesis of 1-Amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol Derivatives via Oxirane Ring Opening

| Entry | Amine | Yield (%) |

|---|---|---|

| 1 | Morpholine | 94 |

| 2 | Piperidine | 87 |

| 3 | Pyrrolidine | 81 |

| 4 | Diethylamine | 75 |

| 5 | Dibutylamine | 65 |

This interactive table is based on data from the synthesis of complex 1,3,4-oxadiazole derivatives. nih.gov

Role in the Synthesis of Heterocyclic Compounds

The inherent structure of this compound, containing the pre-formed piperazine ring, makes it an ideal precursor for the synthesis of more complex heterocyclic systems. The piperazine moiety itself is a privileged scaffold in medicinal chemistry. researchgate.net

Its application is evident in the synthesis of 1,3,4-oxadiazole derivatives, where the piperazine ring is a central feature. nih.gov The synthetic pathway involves building the oxadiazole ring first and then attaching the piperazine-containing side chain. This strategy leverages the piperazine group as a key structural element to modulate the physicochemical properties of the final molecule. nih.gov

Furthermore, the amino and hydroxyl groups of the propanolamine chain can be used to construct new heterocyclic rings. For example, the primary amine can undergo condensation reactions with carbonyl compounds to form imines, which can then cyclize to generate various nitrogen-containing heterocycles. The hydroxyl group can participate in cyclization reactions to form oxazines or other oxygen-containing rings. This versatility allows chemists to use this compound as a starting point for creating diverse libraries of heterocyclic compounds for biological screening. nih.gov The synthesis of decorated carbazole derivatives is another prime example where the entire 3-(piperazin-1-yl)propan-2-ol group is appended to a core heterocyclic structure to impart specific biological activities. arabjchem.org

Development of Novel Chemical Scaffolds from the Propanolamine Core

The this compound framework serves as a foundational scaffold for the development of new chemical entities with potential therapeutic applications. By modifying the primary amine, the secondary amine of the piperazine, or the hydroxyl group, chemists can generate a multitude of derivatives with diverse properties.

Research into carbazole derivatives decorated with the 3-(piperazin-1-yl)propan-2-ol moiety has shown that this scaffold is promising for developing novel bactericides. arabjchem.org These compounds have demonstrated the ability to damage bacterial cell membranes, leading to the leakage of cytoplasmic components. The propanolamine-piperazine scaffold, in this case, acts as a carrier and a key interacting component, targeting the bacterial membrane. arabjchem.org

The piperazine ring is a well-established pharmacophore in numerous approved drugs, and its combination with the flexible propanolamine linker provides a versatile platform for drug discovery. researchgate.net The ability to substitute the second nitrogen of the piperazine ring allows for the introduction of various aryl or alkyl groups, which can fine-tune the biological activity and pharmacokinetic profile of the molecule. This is exemplified by the synthesis of various 4-arylpiperazine derivatives. nih.govnih.gov The propanolamine core provides a hydrophilic and flexible linker with hydrogen bonding capabilities, which is often crucial for target binding. This strategic combination of a rigid heterocyclic ring (piperazine) and a flexible, functionalized linker (propanolamine) makes this compound a valuable starting point for creating novel chemical scaffolds in medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9H-carbazole |

| Epibromohydrin |

| 1-boc-piperazine |

| 5-((4-Arylpiperazin-1-yl)methyl)-3-(3-(oxiran-2-ylmethoxy)phenyl)-1,3,4-oxadiazole |

| Morpholine |

| Piperidine |

| Pyrrolidine |

| Diethylamine |

| Dibutylamine |

| (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol |

| 1-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-3-(piperazin-1-yl)propan-2-ol, and what analytical methods validate its purity?

- Answer : Common synthetic routes include:

- Condensation reactions : Reacting piperazine derivatives with epoxide or halohydrin precursors under basic conditions.

- Reductive amination : Using ketone intermediates with piperazine and reducing agents like NaBH₄.

- Analytical validation involves HPLC (for purity >98%), ¹H/¹³C NMR (structural confirmation via coupling constants and shifts), and mass spectrometry (molecular ion verification) .

- Table 1 : Representative NMR Data (δ, ppm):

| Proton Position | Chemical Shift (δ) | Multiplicity | Reference |

|---|---|---|---|

| NH (amine) | 1.2–1.5 | Broad | |

| Piperazine CH₂ | 2.6–3.1 | Multiplet | |

| Propanol-OH | 4.8–5.2 | Singlet |

Q. How should researchers handle this compound to ensure lab safety?

- Answer : Follow protocols for amines and alcohols:

- Use gloves and goggles to prevent skin/eye contact.

- Store in airtight containers under inert gas (N₂/Ar) to avoid oxidation.

- Refer to SDS guidelines for spill management (e.g., neutralization with weak acids) and emergency contacts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Purity variability : Use HPLC-MS to quantify impurities; ≥99% purity is critical for reproducibility .

- Solvent effects : Standardize assay conditions (e.g., DMSO concentration ≤0.1%) .

- Receptor heterogeneity : Validate target specificity via knockdown/knockout models or competitive binding assays .

Q. How can enantiomeric purity be optimized during synthesis?

- Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions .

- Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (>95% ee required for pharmacological studies) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina with piperazine and propanol groups as flexible residues to model binding to GPCRs .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .

- Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Methodological Guidelines

Q. What crystallization techniques yield high-quality crystals for X-ray diffraction?

- Answer :

- Slow evaporation : Dissolve in ethanol/water (7:3), evaporate at 4°C for 1–2 weeks .

- Vapor diffusion : Use diethyl ether as an anti-solvent in hanging-drop setups .

- Confirm crystal structure with CCDC deposition (e.g., CCDC 1234567) .

Q. How to design dose-response experiments for toxicity profiling?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.